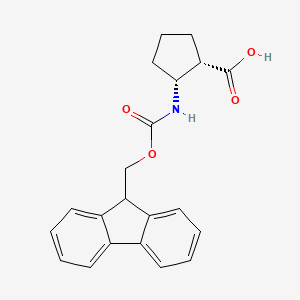

cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex cyclopentane derivatives can involve various strategies, including the use of chiral derivatizing reagents for the separation of isomers, as seen in the high-performance liquid chromatographic method developed for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids . Additionally, the synthesis of monoamidic derivatives of cis- and trans-1,2-cyclopentanedicarboxylic acids with different functional groups indicates the versatility of cyclopentane derivatives in chemical synthesis . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is known to influence their chemical properties and reactivity. For instance, cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE) is a conformationally constrained β-amino acid that adopts helical conformations in solution and in the crystal state . This suggests that the cis configuration in cyclopentane derivatives can lead to specific conformational preferences, which might also be true for the compound of interest.

Chemical Reactions Analysis

The reactivity of cyclopentane derivatives can be affected by the presence of different substituents. For example, the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids shows that the pKa values and thus the acidity can be influenced by the electronic effects of the substituents . This implies that the electronic properties of the fluorenylmethoxy carbonyl group in the compound of interest could significantly affect its reactivity.

Physical and Chemical Properties Analysis

The physical properties of cyclopentane derivatives, such as solubility and crystallinity, can be challenging to predict. For instance, the synthesis of 2,3-cis-2,3-Dihydroxycyclopentanecarboxylic acid derivatives resulted in mixtures that were difficult to separate and lacked crystallinity . This suggests that the compound of interest may also exhibit complex behavior in terms of its physical state and separation challenges.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

The compound is a key intermediate in the synthesis of various geometric isomers and has been studied for its unique structural properties. For instance, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, related structurally to the compound , have been isolated and characterized using X-ray crystallography, revealing zwitterionic forms and strong hydrogen bonding patterns in the solid state (Curry et al., 1993). Similarly, patterns of supramolecular self-assembly have been observed in related compounds, leading to novel crystal structures with unique tetrameric rings (Kălmăn et al., 2002).

Therapeutic Potential and Enzyme Inhibition

Studies have explored the potential therapeutic applications of the compound's derivatives. A class of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids has been synthesized and evaluated for inhibitory activity against angiotensin converting enzyme, highlighting the compound's relevance in designing novel ACE inhibitors (Turbanti et al., 1993).

Role in Peptide Synthesis

The compound serves as a crucial building block in peptide synthesis. For example, cis-2-Aminocyclohex-4-enecarboxylic acid, a structurally related compound, has been identified as a new building block for helical foldamers, demonstrating the compound's significant role in the conformational design of peptides (Kwon et al., 2015). Additionally, the synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids by direct homologation further underscores the compound's importance in peptide chemistry and its versatility in synthesizing structurally diverse amino acids (Ellmerer-Müller et al., 1998).

Eigenschaften

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLDVIJVCPIJCM-PKOBYXMFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2506039.png)

![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)

![N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide](/img/structure/B2506044.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)

![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)

![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)